![molecular formula C12H13F3N6O B4687393 6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4687393.png)
6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives involves a two-step process that begins with the creation of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using pyridine and 3,6-dichloropyridazine, followed by conjugation with 2° amines to produce the target compounds. This method has been utilized to develop anti-diabetic medications by evaluating Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of related triazolo-pyridazine compounds has been elucidated using various spectroscopic techniques (IR, NMR, LC-MS) and X-ray diffraction, revealing a monoclinic crystal system with significant pharmaceutical importance (Sallam et al., 2021). This detailed structural analysis contributes to understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
Triazolo-pyridazine derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of compounds with potential psychopharmacological effects. These reactions have been explored for synthesizing compounds with anxiolytic activity (Desenko et al., 1998).
Physical Properties Analysis
The physical properties, including crystallization behaviors and intermolecular interactions of triazolo-pyridazine compounds, have been studied. For instance, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine exhibits specific crystallization patterns with acetic acid, providing insights into its solid-state characteristics (Katrusiak & Katrusiak, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for bioactivation, have been a focus of study. For example, genotoxicity investigations on related compounds have led to the identification of bioactivation pathways and modifications to mitigate mutagenicity, contributing to safer drug design (Gunduz et al., 2018).
properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O/c1-8(22)19-4-6-20(7-5-19)10-3-2-9-16-17-11(12(13,14)15)21(9)18-10/h2-3H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQXVHVJZRRZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.